Procumbenoside A

Description

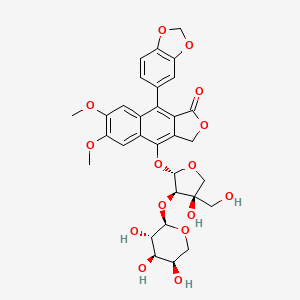

Structure

3D Structure

Properties

Molecular Formula |

C31H32O15 |

|---|---|

Molecular Weight |

644.6 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-4-hydroxy-4-(hydroxymethyl)-3-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C31H32O15/c1-38-19-6-14-15(7-20(19)39-2)26(16-8-40-28(36)23(16)22(14)13-3-4-18-21(5-13)44-12-43-18)45-30-27(31(37,10-32)11-42-30)46-29-25(35)24(34)17(33)9-41-29/h3-7,17,24-25,27,29-30,32-35,37H,8-12H2,1-2H3/t17-,24-,25+,27+,29-,30+,31-/m1/s1 |

InChI Key |

HBUCXSOGVZJQHH-RMTLSDLPSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO)O)O[C@@H]5[C@H]([C@@H]([C@@H](CO5)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)OC5C(C(C(CO5)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC |

Synonyms |

4-O-alpha-L-arabinopyranosyl-(1'''-2'')-beta-D-apiofuranosyldiphyllin procumbenoside A |

Origin of Product |

United States |

Historical Context of Glycoside Investigations in Relevant Botanical Genera

The investigation of glycosides in the botanical genera where Procumbenoside A is found is rooted in the long history of ethnobotany. The genus Harpagophytum, commonly known as Devil's Claw, has been a focal point of such research. Indigenous peoples of Southern Africa, including the San and Khoi, have used the tubers of Harpagophytum procumbens for centuries for various health conditions. miloa.eu This traditional use eventually attracted the attention of researchers in the early 20th century, leading to the first phytochemical investigations. pinellinutraceuticals.com

Initial studies in the mid-20th century, particularly after tubers were brought to Germany, led to the isolation of the first major glycosides from H. procumbens. pinellinutraceuticals.com In 1962, the iridoid glycoside harpagoside (B1684579) was isolated and became a benchmark compound for the plant's biological activity. nih.govnih.gov This discovery spurred further phytochemical explorations, revealing a complex mixture of compounds, including not only iridoid glycosides but also phenolic glycosides, flavonoids, and others. pinellinutraceuticals.comnih.gov

The genus Justicia is another important source of lignan (B3055560) glycosides, including various procumbenoside compounds. science.govnih.gov Research into this genus has also been driven by its use in traditional medicine. Systematic phytochemical studies have led to the isolation and characterization of a diverse array of lignans (B1203133), revealing the structural complexity and variety within this class of compounds. nih.govresearchgate.net The discovery of new lignan glycosides, such as Procumbenosides I, K, L, and M from Justicia procumbens, highlights the ongoing nature of phytochemical research in this genus. science.gov

These historical investigations laid the groundwork for understanding the chemical composition of these plants and paved the way for the eventual isolation and structural elucidation of more complex molecules like this compound.

Significance of Natural Product Glycosides in Academic Discovery and Chemical Biology

Natural product glycosides are a pivotal class of compounds in academic research and chemical biology due to their vast structural diversity and significant biological roles. nih.gov A glycoside is a molecule in which a sugar is bound to another functional group, known as the aglycone. iomcworld.com This glycosylation process can dramatically alter the properties of the aglycone, such as its solubility, stability, and biological activity. rsc.org

Key areas of significance include:

Source of Novel Chemical Scaffolds: Nature provides an unparalleled diversity of chemical structures that are often inaccessible through conventional synthetic chemistry. ptfarm.pl Glycosides, with their varied sugar moieties and aglycones, represent a rich and still largely untapped source of novel molecular frameworks for scientific investigation. rsc.org

Tools for Chemical Biology: Specific glycosides have become indispensable tools for probing biological pathways. nih.gov By interacting with specific macromolecular targets like proteins and nucleic acids, they can be used to modulate cellular functions, helping researchers to understand complex biological processes. nih.gov

Foundation for Drug Discovery: A significant portion of modern pharmaceuticals are derived from or inspired by natural products. ptfarm.plnih.gov The glycosidic linkage is a key feature in many approved drugs, including antibiotics, antivirals, and anticancer agents. rsc.org The sugar part of the molecule can be crucial for its pharmacokinetic and pharmacodynamic properties, and modifying it offers a strategy to optimize drug candidates. rsc.orgptfarm.pl

Understanding Biological Interactions: The study of how glycosides are biosynthesized in plants and how they interact with other organisms provides fundamental insights into ecological and physiological processes. rsc.org In plants, they often serve as defense compounds, stored in an inactive form and activated by enzymatic hydrolysis when needed. iomcworld.com

The low abundance of many glycosides in their natural sources and the complexity of their isolation and structural elucidation present significant challenges, making them a relatively understudied but highly promising area of natural product chemistry. rsc.org

Spectroscopic and Spectrometric Approaches to Structural Elucidation of Procumbenoside a

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques that provide crucial information about the stereochemistry of chiral molecules like Procumbenoside A. mdpi.com These methods are based on the differential interaction of left and right circularly polarized light with a chiral sample. mdpi.com

Circular dichroism measures the difference in absorption of left and right circularly polarized light as a function of wavelength. mdpi.comnih.gov This differential absorption is only observed for chiral molecules within their chromophore absorption bands. mdpi.com The resulting CD spectrum, a plot of this difference against wavelength, provides a unique fingerprint for a specific enantiomer. Its mirror-image counterpart will produce a CD spectrum of equal magnitude but opposite sign. For arylnaphthalene lignans (B1203133), a class of compounds to which this compound belongs, CD spectroscopy is particularly useful in determining the chirality of the styrene (B11656) chromophore. rsc.org The conformation of this part of the molecule is a dominant factor in the appearance of the CD spectrum. rsc.org

In recent studies on arylnaphthalene lignans isolated from Justicia species, the absolute configurations of new compounds have been successfully determined by comparing their experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TDDFT). arabjchem.orgresearchgate.netacs.org This computational approach has become a reliable method for assigning the absolute stereochemistry of complex natural products. arabjchem.org

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the change in the angle of optical rotation as a function of wavelength. thieme-connect.com While CD spectra show distinct peaks and troughs (known as Cotton effects) only in the region of absorption, ORD curves show this anomalous dispersion across a wider wavelength range, which can also be used to determine the absolute configuration. nih.gov The relationship between CD and ORD is well-established, and one can be calculated from the other through the Kronig-Kramers transforms. nih.gov

While specific CD and ORD spectral data for this compound are not widely published, the general characteristics for the arylnaphthalene lignan (B3055560) class are well-documented. A typical approach to determining the absolute configuration of a new arylnaphthalene lignan glycoside would involve the following steps:

Experimental Measurement : Recording the CD spectrum of the purified natural product in a suitable solvent.

Computational Modeling : Generating 3D models of the possible stereoisomers of the compound.

ECD Calculation : Using quantum chemical methods, such as TDDFT, to calculate the theoretical ECD spectrum for each possible stereoisomer.

Comparison and Assignment : The experimental CD spectrum is then compared with the calculated spectra. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the molecule.

The table below illustrates the kind of data that would be obtained from a CD measurement for an arylnaphthalene lignan, showing the wavelength of the Cotton effect and the corresponding sign, which is indicative of the stereochemistry.

| Wavelength (nm) | Cotton Effect Sign | Implied Chirality |

| ~240 | Positive | R-configuration at the axial chirality |

| ~280 | Negative | R-configuration at the axial chirality |

This table provides representative data for an arylnaphthalene lignan and is for illustrative purposes.

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. researchgate.net This technique provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. researchgate.net The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net

For complex natural products like arylnaphthalene lignans, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. However, when successful, the data obtained is unparalleled in its detail. In the study of related arylnaphthalene lignans, single-crystal X-ray diffraction has been used to confirm the structures of new compounds, providing definitive proof of their relative and absolute stereochemistry. nih.govacs.org For instance, the structure of phyllanthusmin D, an arylnaphthalene lignan lactone, was confirmed by this method. nih.govacs.org

The data obtained from an X-ray crystallographic analysis is typically presented in a crystallographic information file (CIF) and can be summarized in tables. Below is an example of a table summarizing the kind of crystal data and structure refinement parameters that would be reported for a compound like this compound.

| Parameter | Value |

| Empirical formula | C₃₁H₃₂O₁₅ |

| Formula weight | 648.57 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 10.1 Å, b = 15.2 Å, c = 20.3 Å |

| Volume | 3115.6 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.382 g/cm³ |

| R-factor | 0.045 |

This table contains hypothetical data for this compound for illustrative purposes, based on typical values for similar natural products.

The refined crystal structure would provide a complete three-dimensional model of the this compound molecule, confirming the connectivity of the atoms and the stereochemistry at all chiral centers. This definitive structural information is invaluable for understanding the molecule's biological activity and for any future synthetic efforts.

Biosynthetic Pathway Delineation of Procumbenoside a

Identification of Precursor Molecules and Intermediates

The journey to Procumbenoside A begins with fundamental building blocks derived from primary metabolism. Lignans (B1203133), as a class, originate from the shikimic acid pathway. rsc.org This pathway provides the aromatic amino acid phenylalanine, which serves as a crucial starting point. Through the action of phenylalanine ammonia-lyase, phenylalanine is converted into cinnamic acid, a key intermediate that enters the general phenylpropanoid pathway.

Further transformations lead to the formation of monolignols, the direct precursors to the lignan (B3055560) core. These monolignols are synthesized via a series of reduction reactions from their corresponding hydroxycinnamic acids. For the arylnaphthalene lignan core of this compound, two distinct phenylpropanoid units are required. These units undergo oxidative coupling to form the characteristic lignan skeleton.

The biosynthesis of the sugar moieties attached to the lignan aglycone also relies on precursors from primary metabolism. The glucose and apiose units that form the disaccharide chain of this compound are derived from the pool of activated nucleotide sugars. nih.gov Glucose-6-phosphate and fructose-6-phosphate, intermediates of glycolysis, are the foundational molecules for the synthesis of most nucleotide sugars. nih.gov These are then activated, typically by conversion to sugar-1-phosphates and subsequent reaction with a nucleotidylyltransferase, to form high-energy sugar donors like UDP-glucose, which are ready for glycosylation reactions. nih.gov

Enzymatic Transformations and Gene Cluster Characterization

The assembly of this compound is a highly orchestrated process catalyzed by specific classes of enzymes. While the complete gene cluster for this compound biosynthesis has not been fully characterized, the types of enzymes involved can be inferred from the known steps in lignan and glycoside biosynthesis.

A critical step in the formation of this compound is the attachment of the sugar units to the diphyllin (B1215706) aglycone. This is carried out by glycosyltransferases (GTs), enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to an acceptor molecule. nih.gov In the case of this compound, a two-step glycosylation process is likely. First, a glycosyltransferase attaches a glucose molecule to the diphyllin core. Subsequently, a second GT, specific for apiose, attaches this five-carbon sugar to the glucose, forming the β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl side chain. The substrate specificity of these enzymes is crucial for ensuring the correct sugar and linkage are formed. nih.gov

The formation of the arylnaphthalene lignan core of diphyllin, the aglycone of this compound, involves key oxidative reactions. The initial coupling of two coniferyl alcohol monomers is mediated by laccases or peroxidases, which are types of oxidoreductases. These enzymes generate radical intermediates that then couple to form the basic lignan skeleton. Further intramolecular cyclization and oxidation steps, also likely catalyzed by oxidoreductases such as cytochrome P450 monooxygenases, are required to form the rigid, planar arylnaphthalene ring system characteristic of diphyllin.

Glycosyltransferase Activity in Sugar Moiety Attachment

Regulatory Mechanisms Governing Biosynthesis and Accumulation

The production and accumulation of secondary metabolites like this compound are tightly regulated within the plant. This regulation occurs at multiple levels, from the expression of biosynthetic genes to the transport and storage of the final compound. Transcription factors play a pivotal role in controlling the expression of genes involved in the phenylpropanoid and lignan pathways. scispace.com These regulatory proteins can be influenced by a variety of internal developmental cues and external environmental stimuli, such as pathogen attack, UV radiation, and nutrient availability. mdpi.com

For instance, the expression of genes encoding key enzymes like phenylalanine ammonia-lyase and chalcone (B49325) synthase, which are at the entry points of the flavonoid and lignan pathways, is often coordinately regulated. mdpi.com This ensures that the necessary precursors are available for the synthesis of a wide array of phenolic compounds. The accumulation of this compound is therefore likely dependent on a complex regulatory network that balances the plant's metabolic resources between growth and defense.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the flow of atoms through a metabolic pathway. While specific isotopic labeling studies exclusively for this compound are not extensively reported in the reviewed literature, the general principles have been widely applied to elucidate the biosynthesis of lignans and other phenylpropanoids. In such experiments, plants or cell cultures are fed with precursors, such as phenylalanine or cinnamic acid, that have been labeled with stable or radioactive isotopes (e.g., ¹³C or ¹⁴C).

By tracking the incorporation of these labels into the final product and its intermediates, researchers can definitively identify the precursor molecules and the sequence of reactions. For example, feeding a plant with ¹³C-labeled phenylalanine and then analyzing the ¹³C NMR spectrum of the isolated this compound would reveal the specific positions of the labeled carbon atoms, confirming the origin of the carbon skeleton from this amino acid. Similarly, labeled sugar precursors could be used to verify the origin of the glycosidic moiety.

Synthetic Chemistry Approaches to Procumbenoside a and Its Structural Analogs

Total Synthesis Strategies for Complex Lignan (B3055560) Glycosides

A critical step in the synthesis of Procumbenoside A and related compounds is the stereoselective formation of the glycosidic bond between the lignan aglycone and the sugar moiety. The aglycone, often a sterically hindered phenol (B47542) like diphyllin (B1215706), requires robust and highly selective glycosylation methods.

One effective technique is phase-transfer catalysis (PTC) glycosylation . This method has been successfully employed for the synthesis of diphyllin glycosides. researchgate.net For instance, the glycosylation of diphyllin with peracetylated glycosyl bromides can be achieved under PTC conditions to yield the desired glycosides. researchgate.net This approach is valuable for coupling sensitive or complex aglycones. researchgate.net

Another powerful strategy involves the use of glycosyl donors like glycosyl ortho-alkynylbenzoates promoted by catalysts such as Ph₃PAuOTf. This system is noted for its ability to provide excellent yields under neutral and catalytic conditions, making it orthogonal to many other glycosylation methods. researchgate.net Furthermore, palladium-catalyzed stereoselective glycosylation techniques have been developed, which can proceed under open-air conditions and offer high stereoselectivity. researchgate.netacs.org Free-radical-mediated C-glycosylation represents another advanced strategy for forming C-C anomeric bonds, offering a pathway to analogs not accessible through traditional O-glycosylation. researchgate.netacs.org

The choice of glycosylation method is crucial for the successful synthesis of complex lignan glycosides, with ongoing research focused on developing milder and more selective catalysts. researchgate.net

Both convergent and divergent strategies are employed in the synthesis of arylnaphthalene lignans (B1203133) and their glycosides, enabling the efficient production of diverse molecules for biological screening. grafiati.comresearchgate.netresearchgate.net

A divergent synthesis begins with a common core structure which is then elaborated into a library of related compounds. researchgate.net For arylnaphthalene lignans, a central precursor, such as a functionalized naphthalene (B1677914) ring, can be synthesized and then subjected to various coupling partners (e.g., different aryl boronic acids in a Suzuki coupling) to generate a range of aglycones. rsc.org These can then be glycosylated or further modified. This strategy is particularly powerful for structure-activity relationship (SAR) studies, as it allows for the rapid generation of numerous analogs from a single, advanced intermediate. researchgate.net For example, a nickel-catalyzed reductive cascade can produce aryltetralin lactones which can then be divergently transformed into various arylnaphthalene lignans. researchgate.net

| Synthetic Strategy | Description | Key Advantage |

| Convergent Synthesis | Key fragments (aglycone, sugar) are synthesized independently and then joined. | High overall efficiency and yield, allows for late-stage coupling. |

| Divergent Synthesis | A common intermediate is used to generate a library of diverse analogs. | Ideal for SAR studies and rapid generation of molecular diversity. |

Stereoselective Glycosylation Methodologies

Semisynthesis and Derivatization Routes from Naturally Occurring Precursors

Semisynthesis, or partial chemical synthesis, is a practical and widely used approach that leverages the complex structures of naturally occurring compounds as starting materials. nih.govwikipedia.orgwikipedia.org For arylnaphthalene lignan glycosides, this often involves isolating a relatively abundant aglycone, such as diphyllin or justicidin A, from plant sources. mdpi.com This natural precursor is then chemically modified, most commonly through glycosylation, to yield the target molecule or its analogs. nih.gov

This strategy circumvents the often lengthy and low-yielding total synthesis of the complex aglycone core. For example, justicidin A can be produced by the methylation of diphyllin, which itself can be isolated from natural sources or synthesized. mdpi.com Similarly, other natural lignans can be used as scaffolds for derivatization. This approach is not only more efficient for producing the target compound but also provides a platform for creating novel derivatives with potentially enhanced biological properties by attaching different sugar units or modifying the aglycone's functional groups. nih.gov

Development of Novel Synthetic Methodologies for Related Arylnaphthalene Lignans

The construction of the arylnaphthalene lignan core is a central theme in the synthesis of this class of compounds. Continuous development of novel synthetic methods has provided more efficient and flexible access to these complex scaffolds. rsc.orgmdpi.com

Transition metal-mediated reactions are at the forefront of these developments. A general and flexible strategy for the synthesis of both type I and type II arylnaphthalene lactone lignans, such as justicidin B and taiwanin C, has been reported. researchgate.netnih.govfrontiersin.org Key steps in this approach include:

An aryl–alkyl Suzuki cross-coupling to introduce a key structural unit. nih.govfrontiersin.org

An intramolecular cation-induced cyclization to construct the aryl dihydronaphthalene intermediate. nih.govfrontiersin.org

A base-mediated oxidative aromatization to furnish the final arylnaphthalene core. nih.govfrontiersin.org

Other notable methods include palladium-promoted [2+2+2] cyclizations between arynes and dienes to construct the arylnaphthalene framework. mdpi.com Nickel-catalyzed cyclizations have also been employed to create key intermediates. frontiersin.org Furthermore, oxidation methods, such as using a CrO₃/H₅IO₆ system, allow for the regioselective formation of the lactone ring from arylnaphthalenes fused with furans. rsc.org These advanced methodologies provide powerful tools for the efficient and controlled synthesis of a wide array of arylnaphthalene lignans, paving the way for the total synthesis of complex glycosides like this compound. sioc-journal.cn

Mechanistic Investigations of Biological Activities in Preclinical in Vitro and in Vivo Models

In Vitro Cellular Models for Pathway Modulation (e.g., RAW 264.7 macrophages)

Procumbenoside A has been studied using the mouse macrophage-like cell line RAW 264.7. nih.gov This cell line is a standard in vitro model for investigating inflammatory responses and the effects of compounds on macrophage activation. scispace.com In one study, RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the effects of various compounds, including this compound, were observed. nih.govmdpi.com However, the specific modulatory effects of this compound on cellular pathways in these cells were not detailed, with the study highlighting the activities of other isolated compounds instead. nih.govmdpi.com

Molecular Target Identification and Validation

Research has identified several potential molecular targets for this compound, primarily related to its antiviral and antitumor activities. It has been reported to possess antitumor activity through the mechanism of plasmid breakage and to act as an antiviral agent against the Human Immunodeficiency Virus (HIV-1). mdpi.comnih.gov Further investigation specified its inhibitory activity against HIV-1, demonstrating an IC₅₀ value of 4.95 µmol·L⁻¹. researchgate.net

Additionally, a computational in silico study suggested that this compound has a high affinity for the main protease (Mpro) of the SARS-CoV-2 virus, indicating it as a potential molecular target. sciensage.info This binding is hypothesized to inhibit the protease, which is crucial for viral replication. sciensage.info

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

Currently, there is no specific information available from the searched scientific literature detailing the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by this compound. The NF-κB pathway is a critical regulator of inflammatory responses, and while other lignans (B1203133) have been shown to affect this pathway, the direct impact of this compound has not been reported. scispace.comnih.govwikipedia.org

Cyclooxygenase (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Regulation

There is no specific data available in the scientific literature from the search results concerning the regulation of cyclooxygenase-2 (COX-2) or inducible nitric oxide synthase (iNOS) by this compound. These enzymes are key mediators of inflammation, with iNOS producing nitric oxide and COX-2 producing prostaglandins. scispace.comnih.govwikipedia.org

Anti-inflammatory Cytokine (e.g., IL-10) Induction and Pro-inflammatory Cytokine Suppression (e.g., TNF-α, IL-1β, IL-6, IL-12)

Investigations into the effects of this compound on cytokine production have been limited. In a study involving LPS-stimulated RAW 264.7 macrophages, the generation of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) was assessed. nih.govmdpi.com However, the results of the study explicitly mentioned that other compounds, justicidin A and tuberculatin, were responsible for strongly enhancing TNF-α production, without detailing a specific effect for this compound. nih.govmdpi.com There is no available information from the search results on the effect of this compound on the anti-inflammatory cytokine IL-10 or other pro-inflammatory cytokines such as IL-1β, IL-6, or IL-12.

Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Generation Inhibition

The effect of this compound on nitric oxide (NO) generation was examined in a study on mouse macrophage-like RAW 264.7 cells. nih.gov While NO was a parameter measured, the study did not specify the particular impact of this compound on its production. nih.gov There is currently no available information from the searched literature regarding the inhibition of reactive oxygen species (ROS) generation by this compound.

Receptor Binding and Enzyme Inhibition Assays

Specific data from receptor binding assays for this compound are not extensively detailed in the available literature. However, its enzyme-inhibiting properties have been noted, particularly its previously mentioned inhibitory activity against HIV-1. researchgate.net In broader screenings of flavonoids and lignans for antiplatelet effects, this compound was included among the compounds studied, but it was not identified as one of the effective agents. nih.govcambridge.org An in silico docking study predicted that this compound could bind to and potentially inhibit the main protease of the SARS-CoV-2 virus. sciensage.info

Data Tables

Table 1: Reported Biological Activities of this compound

| Activity | Target/Mechanism | Cell/Assay Type | Findings | Citation |

|---|---|---|---|---|

| Antitumor | Plasmid Breakage | Not Specified | Reported activity | mdpi.comnih.gov |

| Antiviral | HIV-1 Inhibition | Not Specified | IC₅₀ = 4.95 µmol·L⁻¹ | researchgate.net |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Procumbenoside B |

| Justicidin A |

| Tuberculatin |

Cell Signaling Pathway Perturbations in Response to this compound Exposure

There is currently no available scientific literature detailing the perturbation of specific cell signaling pathways in response to exposure to this compound.

Investigations into Immunomodulatory Effects in Experimental Cell Lines

Specific investigations into the immunomodulatory effects of this compound in experimental cell lines have not been reported in the available scientific literature. While related compounds have been studied for their effects on immune cells, such as the increased production of Tumor Necrosis Factor-alpha (TNF-α) in RAW 264.7 cells by diphyllin (B1215706) and tuberculatin, these findings are not attributed to this compound. nih.gov

Assessment of Specific Biological Activities in Zebrafish Models (e.g., Anti-inflammatory)

There are no published studies assessing the biological activities, including anti-inflammatory effects, of this compound in zebrafish models. The significant body of research utilizing zebrafish to study anti-inflammatory mechanisms, particularly the suppression of nitric oxide and reactive oxygen species, has been conducted with Procumbenoside B. researchgate.netphcogres.comphcogres.com

Structure Activity Relationship Sar Studies and Computational Design for Procumbenoside a Derivatives

Impact of Glycosidic Linkage Modifications on Biological Activity

The glycosidic bond, which links a sugar molecule to the aglycone (non-sugar) moiety, is a critical determinant of an iridoid glycoside's properties, including its absorption, metabolism, and interaction with biological targets. The nature of this linkage can profoundly influence bioactivity.

Key Research Findings:

Hydrolysis and Activity: A recurring theme in the study of iridoid glycosides is the enhanced biological activity of their hydrolyzed products. nih.gov Studies on related compounds like harpagoside (B1684579) and harpagide (B7782904) have demonstrated that the aglycones (the molecule remaining after removal of the sugar) exhibit more potent anti-inflammatory effects than the parent glycosides. nih.govmiloa.eu This suggests that the glycosidic linkage may serve as a pro-drug feature, being cleaved in vivo to release the more active aglycone. The hydrolysis of these bonds is a fundamental process in carbohydrate metabolism, often catalyzed by specific enzymes called glycoside hydrolases. khanacademy.org

Linkage Type and Conformation: The stereochemistry of the glycosidic bond (α or β) is fundamental to the molecule's three-dimensional shape. nih.gov This, in turn, dictates how the molecule fits into a biological receptor. Modifications to the linkage can alter the molecule's conformational flexibility. For other complex glycosides, such as Quillaja saponins, even conservative changes in the central glycosidic linkage have been shown to cause striking differences in adjuvant activity, which correlate with specific conformational preferences. unirioja.es This highlights the junction between the sugar and aglycone as a critical factor in biological activity. unirioja.es

Sugar Moiety: While the focus is often on the aglycone, the sugar itself can play a role. Different sugar units can affect the molecule's solubility, stability, and ability to be recognized by cellular transporters or enzymes. The process of forming these linkages synthetically requires precise control to achieve the desired stereochemistry (α or β). nih.gov

Role of Aglycone Moiety Substitutions in Efficacy and Selectivity

The aglycone is the core scaffold of Procumbenoside A, and modifications to this part of the molecule are a primary strategy for tuning its efficacy and selectivity. Substitutions at various positions can alter the compound's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby influencing its interaction with target proteins.

Key Research Findings:

Influence of Substituents: SAR studies on various natural product derivatives show that the type and position of substituent groups on the aglycone are paramount. For instance, in chalcone (B49325) derivatives, which share structural motifs with some glycoside aglycones, substitutions at specific carbons can significantly impact efficacy. researchgate.net For the related iridoid harpagoside, the presence of a cinnamoyl group is a key feature of its biosynthesis and is thought to be important for its activity. wikipedia.org

Improving Efficacy and Selectivity: The strategic substitution of one functional group for another can lead to dramatic improvements in a drug's profile. In studies of benzodiazepine (B76468) modulators, the replacement of an ester group with an amide (an ester-to-amide substitution) improved the selectivity, efficacy, and kinetic behavior of the compound. nih.gov This principle of isosteric replacement is a cornerstone of medicinal chemistry and could be applied to this compound analogs to enhance their therapeutic properties. For example, modifying a key ester or hydroxyl group on the this compound aglycone could refine its binding affinity for a specific biological target, thereby increasing its efficacy and reducing off-target effects.

Stereochemical Influences on Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological systems. mhmedical.com Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov

Key Research Findings:

Chirality and Biological Recognition: A molecule's shape is fundamental to its biological function. mhmedical.com One enantiomer of a chiral drug may bind perfectly to its target site and elicit a therapeutic effect, while the other enantiomer may be inactive or even cause undesirable effects because its 3D structure does not align correctly with the target. nih.gov

Impact on Activity: The profound influence of stereochemistry on bioactivity has been demonstrated across many classes of compounds. For macrolide derivatives, altering the stereochemistry at specific carbon atoms can have a major impact on antibacterial and anti-inflammatory activity, allowing for the creation of derivatives with potent anti-inflammatory effects but diminished antibiotic action. nih.gov

Relevance to this compound: this compound has multiple chiral centers within its iridoid core and at the anomeric carbon of the glycosidic bond. It is highly probable that its biological activity is stereospecific. The precise spatial orientation of the fused ring system and its various substituents determines how it interacts with its molecular targets. Therefore, controlling the stereochemistry during the synthesis of new analogs is essential for developing compounds with optimized bioactivity. researchgate.net

Computational Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict the activity of new compounds and understand their interactions at a molecular level. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent techniques used in this field.

Key Research Findings:

QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ui.ac.id These models are built using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and can be used to predict the activity of newly designed, unsynthesized analogs. ui.ac.idnih.gov For example, a QSAR model for flavonoid derivatives as acetylcholinesterase inhibitors was successfully developed with good predictive ability, guiding the design of more potent compounds. nih.gov Although specific QSAR models for this compound are not widely published, this methodology represents a powerful approach for its future development.

Molecular Docking: This technique simulates the binding of a small molecule (ligand), such as a this compound analog, into the active site of a target protein. pensoft.net It helps visualize the binding mode, predict binding affinity, and identify key interactions like hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov Docking studies on curcumin (B1669340) analogs, for instance, helped to explain their anticancer activity by revealing how they bind to the target protein EGFR. mdpi.com For this compound, docking could be used to screen virtual libraries of analogs against potential targets, such as enzymes involved in inflammation (e.g., COX-2), prioritizing the most promising candidates for synthesis and testing.

Table 1: Example of a Hypothetical QSAR Data Table for this compound Analogs This interactive table illustrates the type of data that would be generated in a QSAR study to correlate molecular properties with biological activity.

| Analog ID | LogP (Hydrophobicity) | Molecular Weight | HOMO (eV) | LUMO (eV) | Predicted pIC50 | Experimental pIC50 |

| PA-001 | 2.1 | 450.4 | -6.2 | -1.5 | 5.8 | 5.7 |

| PA-002 | 2.5 | 464.5 | -6.1 | -1.6 | 6.1 | 6.2 |

| PA-003 | 1.8 | 436.4 | -6.4 | -1.3 | 5.4 | 5.5 |

| PA-004 | 2.8 | 478.5 | -6.0 | -1.7 | 6.5 | 6.6 |

| PA-005 | 2.3 | 452.4 | -6.3 | -1.4 | 5.9 | Not Tested |

| PA-006 | 3.1 | 492.6 | -5.9 | -1.8 | 6.9 | Not Tested |

Note: Data are hypothetical and for illustrative purposes only.

Rational Design of Novel this compound Analogs with Modified Biological Profiles

The ultimate goal of SAR and computational studies is the rational design of new molecules with improved properties. By integrating the knowledge gained from modifying the glycosidic linkage, the aglycone, and stereochemistry, researchers can develop a strategic approach to creating novel this compound analogs.

A Strategy for Rational Design:

Target Identification: First, the specific biological target responsible for the desired effect (e.g., anti-inflammatory activity) must be identified.

Computational Modeling: Molecular docking of this compound into the active site of the identified target would reveal its binding mode and key interactions. mdpi.comnih.gov

Hypothesis Generation: Based on the docking results and existing SAR data for related iridoids, hypotheses can be formed. For example, if a specific hydroxyl group on the aglycone is not involved in a key hydrogen bond, it could be a candidate for substitution to improve hydrophobic interactions.

Analog Design and Virtual Screening: A virtual library of novel analogs can be designed by making systematic modifications:

Aglycone Moiety: Introduce different substituents at various positions to probe electronic and steric effects.

Glycosidic Linkage: Synthesize analogs with different sugars or replace the glycosidic oxygen with sulfur (thioglycoside) or carbon (C-glycoside) to alter stability and conformation. unirioja.es

QSAR and Docking Predictions: The designed analogs would be computationally screened using QSAR models to predict their activity and docked into the target to assess their binding potential. nih.govmdpi.com

Prioritization and Synthesis: The most promising analogs based on computational predictions would be prioritized for chemical synthesis.

Biological Evaluation: The synthesized compounds would then be tested in biological assays to validate the design strategy and provide data for the next cycle of design and optimization. This iterative process of design, synthesis, and testing is central to modern medicinal chemistry.

Advanced Analytical Method Development and Validation for Procumbenoside a Quantification

High-Performance Liquid Chromatography (HPLC) Method Development for Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of Procumbenoside A in complex matrices such as plant extracts and herbal formulations. The development of a reliable HPLC method involves the careful optimization of several parameters to ensure accurate and precise results.

A typical HPLC method for this compound analysis utilizes a C18 column and a mobile phase consisting of a gradient elution of acetonitrile (B52724) and water, often with the addition of formic acid to improve peak shape and resolution. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector, with the wavelength set at an optimum value for this compound, such as 256 nm. researchgate.net The column temperature is also controlled, for instance at 35°C, to ensure reproducibility. researchgate.net

Sample preparation is a critical step, especially for complex matrices. For solid samples like tablets, a common procedure involves macerating the tablets, dissolving a weighed portion in a suitable solvent like methanol (B129727), and filtering the solution through a membrane filter before injection into the HPLC system. redalyc.org

The table below summarizes typical parameters for an HPLC method for this compound quantification.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 256 nm researchgate.net |

| Column Temperature | 35°C researchgate.net |

| Injection Volume | 10-20 µL |

| Sample Preparation | Extraction with methanol, filtration redalyc.org |

A key aspect of method development is ensuring the separation of this compound from other related compounds that may be present in the extract, such as harpagoside (B1684579), acteoside, and isoacteside. mdpi.com The use of a gradient elution is often necessary to achieve adequate resolution of all components in a reasonable analysis time.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling

For the analysis of this compound at trace levels and for the identification of its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized. Electrospray ionization (ESI) is a commonly used technique for iridoid glycosides like this compound. nih.govnih.gov The resulting ions are then separated based on their mass-to-charge ratio (m/z), allowing for both quantification and structural elucidation.

LC-MS is particularly valuable for metabolite profiling studies, where the goal is to identify the biotransformation products of this compound in biological systems. By analyzing samples such as plasma or urine, researchers can identify metabolites and gain insights into the compound's metabolic fate. One study identified this compound in the plasma of rats after oral administration of a Justicia procumbens extract, confirming its absorption. nih.gov

The high sensitivity of LC-MS also allows for the detection and quantification of this compound in complex matrices where its concentration is very low. researchgate.net Tandem mass spectrometry (MS/MS) can be employed for even greater specificity, where a specific parent ion is selected and fragmented to produce a characteristic pattern of daughter ions, confirming the identity of the compound. nih.govnih.gov

The following table outlines typical parameters for an LC-MS method for this compound analysis.

| Parameter | Typical Conditions |

| Chromatography | HPLC with C18 column researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode nih.govnih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Scan Mode | Full scan for profiling, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification researchgate.net |

| Derivatization | Permethylation can be used to enhance chromatographic separation and ionization nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatile Analog Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of iridoid glycosides like this compound, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is required to increase the volatility and thermal stability of the analyte.

Silylation is a common derivatization technique used for compounds containing hydroxyl groups. vup.sk Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or hexamethyldisilazane (B44280) (HMDS) can be used to replace the active hydrogens in the molecule with trimethylsilyl (B98337) (TMS) groups. vup.skresearchgate.net This process makes the molecule more volatile and suitable for GC analysis.

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. GC-MS can provide detailed structural information based on the fragmentation patterns of the derivatized compounds.

While not the primary method for quantifying this compound itself, GC-MS with derivatization is a valuable tool for studying its volatile analogs or for analyzing the aglycone part of the molecule after hydrolysis. It can also be used in broader metabolomic studies of plant extracts. dicames.online

The table below provides an overview of a typical GC-MS method with derivatization.

| Parameter | Typical Conditions |

| Derivatization Reagent | BSTFA + TMCS, or HMDS vup.skresearchgate.net |

| Reaction Conditions | Heating at a specific temperature (e.g., 80°C) for a set time (e.g., 30 min) researchgate.net |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Temperature Program | A gradient temperature program to separate compounds with different boiling points |

| Ionization | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Quality Control Methodologies for Plant Extracts and Isolated Standards

Ensuring the quality and consistency of plant extracts and isolated standards of this compound is paramount for both research and commercial applications. Quality control (QC) methodologies rely heavily on the analytical techniques described previously, particularly HPLC.

For plant extracts, QC involves establishing a chemical fingerprint or profile that characterizes the extract. This fingerprint is a unique chromatographic pattern that represents the chemical composition of the extract. HPLC is the most common technique for generating these fingerprints. researchgate.net By comparing the fingerprint of a new batch of extract to a reference fingerprint, manufacturers can ensure batch-to-batch consistency.

In addition to fingerprinting, QC procedures often involve the quantification of one or more marker compounds. For extracts containing this compound, this compound, along with others like harpagoside, can serve as a chemical marker for quality assessment. mdpi.com Regulatory bodies may set specifications for the minimum content of these marker compounds in the final product. mdpi.com

For isolated standards of this compound, QC involves confirming the identity and purity of the compound. This is typically done using a combination of techniques, including HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The purity of the standard is crucial for its use in the accurate quantification of this compound in unknown samples.

The following table outlines key quality control parameters for plant extracts and isolated standards.

| QC Parameter | Methodology | Purpose |

| Identity | HPLC (retention time), MS (m/z), NMR | Confirms the presence of this compound |

| Purity/Assay | HPLC-UV/PDA | Quantifies the amount of this compound and detects impurities |

| Chemical Fingerprint | HPLC, HPTLC | Ensures batch-to-batch consistency of the extract's chemical profile researchgate.net |

| Loss on Drying | Gravimetric analysis | Determines the moisture content of the material selectbotanical.com |

| Heavy Metals | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | Ensures the material is free from toxic heavy metal contamination selectbotanical.com |

| Microbiological Purity | Plate counting | Ensures the material is free from harmful microbial contamination selectbotanical.com |

Method Validation According to Academic and Research Guidelines

To ensure that an analytical method is reliable and fit for its intended purpose, it must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The validation of methods for quantifying this compound should follow established guidelines, such as those from the International Council for Harmonisation (ICH). gmp-compliance.orggmp-compliance.orgtentaconsult.com

The key parameters that are evaluated during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. redalyc.org This is typically demonstrated by showing that there are no interfering peaks at the retention time of this compound.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. redalyc.org This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (r²) close to 1 indicates good linearity.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. redalyc.org

Accuracy: The closeness of the test results obtained by the method to the true value. redalyc.org This is often determined by a recovery study, where a known amount of the analyte is added to a sample and the percentage of the added analyte that is recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. redalyc.org Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. redalyc.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. redalyc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. redalyc.org

The following table summarizes the typical acceptance criteria for these validation parameters according to research guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the analyte's retention time |

| Linearity (r²) | ≥ 0.99 redalyc.org |

| Accuracy (% Recovery) | Typically 98-102% |

| Precision (RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3% |

| Robustness | RSD of results should be within acceptable limits |

By adhering to these validation principles, researchers and manufacturers can have confidence in the analytical data generated for this compound, ensuring the quality, safety, and efficacy of products containing this compound.

Future Research Directions and Interdisciplinary Perspectives in Procumbenoside a Studies

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Investigations

The future of research into the iridoid glycoside Procumbenoside A will likely involve the large-scale integration of "omics" technologies to comprehensively understand its biological effects. humanspecificresearch.orgnih.gov These technologies, including proteomics and metabolomics, offer a holistic view of molecular changes within a biological system in response to a specific compound. nih.govnih.gov

Proteomics, the large-scale study of proteins, can elucidate how this compound modulates cellular function by identifying changes in protein expression and post-translational modifications. humanspecificresearch.orgnih.gov For instance, investigating the proteomic profile of cells treated with this compound could reveal its influence on inflammatory pathways by quantifying changes in key proteins like cyclooxygenases (COX-1 and COX-2) and various interleukins. nih.govnih.gov This approach moves beyond studying a single target to providing a broad, unbiased view of the compound's mechanism of action. norecopa.no

Metabolomics, the comprehensive analysis of metabolites, complements proteomics by providing a snapshot of the metabolic state of a cell or organism. nih.govuninet.edu By analyzing the metabolome, researchers can identify shifts in metabolic pathways affected by this compound. This could uncover novel mechanisms related to its observed bioactivities. Integrating proteomics and metabolomics data can provide a more complete picture, linking changes in protein expression to alterations in metabolic function. mdpi.com This multi-omics approach is crucial for building a systems-level understanding of how this compound exerts its effects. frontlinegenomics.comfrontiersin.org

Exploration of Novel Biosynthetic Enzymes for Chemoenzymatic Synthesis

The biosynthesis of complex natural products like this compound involves a series of enzymatic reactions. A key area for future research is the discovery and characterization of the specific enzymes involved in its formation within plants like Harpagophytum procumbens. researchgate.netcabidigitallibrary.org Understanding this natural biosynthetic pathway is the first step toward developing efficient chemoenzymatic synthesis strategies.

The identification of novel biosynthetic enzymes, such as specific glycosyltransferases and oxidoreductases, could enable the development of biocatalytic steps in a synthetic route. This approach can offer advantages over traditional chemical synthesis, such as higher stereoselectivity and milder reaction conditions. For example, identifying the enzyme responsible for attaching the glucose moiety to the aglycone core of this compound would be a significant breakthrough.

Furthermore, once these enzymes are identified and characterized, they can be produced in larger quantities through recombinant expression systems. These enzymes can then be used as catalysts in a chemoenzymatic workflow, combining chemical synthesis steps with enzymatic transformations to produce this compound and its analogs. This strategy could lead to a more sustainable and efficient production method for this valuable compound. The study of enzymes in related pathways, such as those for prostanoid or pyrimidine (B1678525) biosynthesis, can provide methodological insights. nih.govresearchgate.netnih.gov

Application of Artificial Intelligence and Machine Learning in Glycoside Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new glycosides, including analogs of this compound. mdpi.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds. nih.govresearchgate.netresearchgate.net

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net By training ML algorithms on a dataset of known glycosides and their bioactivities, QSAR models can predict the potential therapeutic effects of new, untested molecules. uminho.pt This allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing, significantly accelerating the drug discovery process. ijhespub.orgactascientific.com

Furthermore, generative AI models can be used to design entirely new glycoside structures with desired properties. researchgate.net By learning the underlying chemical rules from existing natural products, these models can propose novel molecules that are likely to be active and possess favorable pharmacokinetic profiles. actascientific.com This data-driven approach, which can also be used to predict ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties, offers a powerful strategy for optimizing the therapeutic potential of compounds like this compound. mdpi.comactascientific.com

Development of Advanced Delivery Systems for Enhanced Experimental Bioactivity (Non-clinical)

While this compound may exhibit promising bioactivity in vitro, its effectiveness in more complex biological systems can be limited by factors such as poor solubility and low bioavailability. jmbfs.org Advanced delivery systems offer a strategy to overcome these challenges in non-clinical experimental settings. bio-integration.org

Nanoparticle-based delivery systems, such as liposomes and solid lipid nanoparticles (SLNs), are particularly promising for encapsulating iridoid glycosides. nih.govresearchgate.net These carriers can protect the compound from degradation, improve its solubility in aqueous environments, and facilitate its transport across biological membranes. bio-integration.org For instance, encapsulating this compound in liposomes could enhance its cellular uptake and lead to a more potent biological response in cell-based assays. jmbfs.org

The surface of these nanoparticles can also be modified, for example with polyethylene (B3416737) glycol (PEG), to improve their stability and pharmacokinetic profile in preclinical models. bio-integration.org Research into these advanced delivery systems will be crucial for accurately assessing the full therapeutic potential of this compound in non-clinical studies and for developing effective formulations for future investigations. nih.gov

Collaborative Interdisciplinary Research Initiatives for Comprehensive Understanding

A comprehensive understanding of this compound, from its basic chemistry to its potential applications, requires a collaborative, interdisciplinary approach. nordforsk.orgnih.govuc.pt The complexity of natural product research necessitates the integration of expertise from various scientific fields. osu.edu

Effective research initiatives would bring together natural product chemists, biochemists, pharmacologists, computational scientists, and material scientists. ncsu.edu For example, chemists could focus on the synthesis and structural modification of this compound, while biochemists and pharmacologists investigate its mechanisms of action using the omics technologies previously described. researchgate.net Computational scientists could apply AI and ML to predict bioactivity and design novel analogs, and material scientists could develop advanced delivery systems. mdpi.com

Such collaborative efforts, often fostered by dedicated research centers and funding initiatives, create a synergistic environment where knowledge from different disciplines can be leveraged to address complex scientific questions. nordforsk.orgosu.eduncsu.edu By breaking down traditional research silos, these interdisciplinary initiatives can accelerate the pace of discovery and lead to a more complete and nuanced understanding of this compound and its potential. nih.govmdpi.com

Q & A

Q. What are the primary natural sources of Procumbenoside A, and what extraction methods are recommended for laboratory-scale isolation?

this compound is typically isolated from plants in the Lamiaceae family, such as Rabdosia species. For laboratory-scale extraction, protocols often involve maceration or Soxhlet extraction using ethanol-water mixtures, followed by chromatographic techniques (e.g., silica gel column chromatography or HPLC). Researchers should validate purity via NMR and mass spectrometry, ensuring solvent selection aligns with compound polarity .

Q. What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Structural elucidation requires tandem spectroscopic methods:

- 1H/13C NMR for identifying glycosidic linkages and aglycone moieties.

- HR-MS (High-Resolution Mass Spectrometry) to confirm molecular formula.

- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with existing spectral databases (e.g., SciFinder, Reaxys) ensures accuracy .

Q. How can researchers design in vitro assays to evaluate this compound’s antioxidant activity?

Use standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ORAC (Oxygen Radical Absorbance Capacity). Include positive controls (e.g., ascorbic acid) and normalize results to compound concentration. Ensure reproducibility by triplicate measurements and statistical analysis (e.g., ANOVA) to account for batch variability .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate this compound’s mechanism of action in modulating inflammatory pathways?

- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated macrophages.

- Western blot/ELISA to quantify cytokine levels (e.g., TNF-α, IL-6).

- Molecular docking to predict interactions with targets like NF-κB or COX-2. Validate findings using siRNA knockdown or inhibitor studies to establish causality .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro and in vivo models?

Conduct systematic reviews (per PRISMA guidelines) to aggregate data, followed by meta-analysis to identify heterogeneity sources (e.g., dosage, model species). Replicate key experiments under standardized conditions, documenting variables like cell passage number, animal strain, and compound solubility. Use Cochrane Handbook frameworks to assess bias .

Q. What pharmacokinetic challenges arise when studying this compound, and how can they be addressed methodologically?

- Low bioavailability : Employ nanoformulations (e.g., liposomes) or prodrug strategies.

- Metabolic instability : Use LC-MS/MS to identify metabolites in hepatic microsome assays.

- Tissue distribution : Radiolabel the compound (e.g., 14C-ProA) for autoradiography in rodent models. Cross-validate results using physiologically based pharmacokinetic (PBPK) modeling .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Synthesize analogs with modifications to the glycoside or aglycone regions.

- Test derivatives in parallel assays (e.g., cytotoxicity, enzyme inhibition) to correlate structural changes with activity.

- Apply multivariate analysis (e.g., PCA) to identify critical functional groups. Ensure synthetic routes are reproducible and include purity checks at each step .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?

Use nonlinear regression (e.g., log-probit analysis) to calculate IC50/EC50 values. Report confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For in vivo data, employ mixed-effects models to account for inter-individual variability .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable).

- Document protocols in detail (e.g., cell culture conditions, compound storage).

- Share raw data and code via repositories like Zenodo or GitHub. Cross-validate findings with independent labs using blinded sample analysis .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to animal studies involving this compound?

Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Secure approval from institutional animal care committees (IACUC) and minimize sample sizes via power analysis. Include humane endpoints and analgesia protocols in study design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.